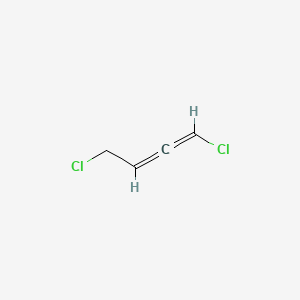
1,4-Dichloro-1,2-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-1,2-butadiene is an organic compound with the molecular formula C4H4Cl2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of two chlorine atoms and a conjugated diene system.
Preparation Methods
1,4-Dichloro-1,2-butadiene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The reaction typically occurs in the vapor phase and produces a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene . Another method involves the isomerization of 1,4-dichloro-2-butyne in the presence of potassium hydroxide in methanol . Industrial production often utilizes these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1,4-Dichloro-1,2-butadiene undergoes various chemical reactions, including:
Addition Reactions: It can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of butadiyne and other derivatives.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to form alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, bases like potassium hydroxide, and oxidizing agents such as permanganate. The major products formed from these reactions vary but often include substituted dienes and cyclohexene derivatives.
Scientific Research Applications
1,4-Dichloro-1,2-butadiene has several applications in scientific research:
Mechanism of Action
The reactivity of 1,4-Dichloro-1,2-butadiene is primarily due to its conjugated diene system and the presence of chlorine atoms. In cycloaddition reactions, it acts as a diene, reacting with dienophiles to form six-membered rings. The chlorine atoms can also participate in substitution reactions, where they are replaced by other nucleophiles .
Comparison with Similar Compounds
1,4-Dichloro-1,2-butadiene can be compared with other similar compounds such as:
Properties
CAS No. |
83682-44-4 |
|---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,4H,3H2 |
InChI Key |
UZYBLHQJHRVAHN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


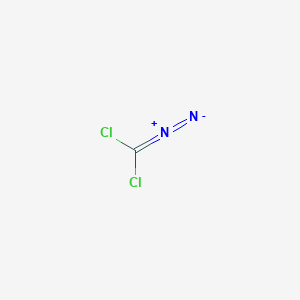
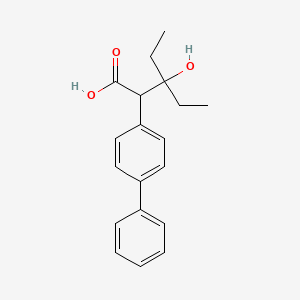
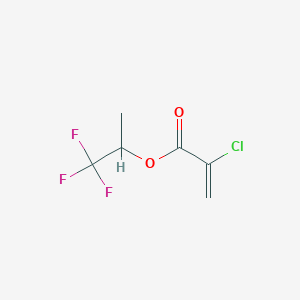

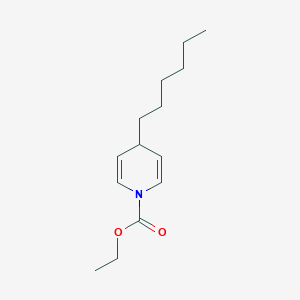

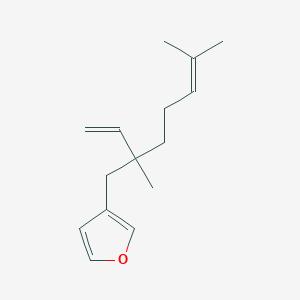
![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)
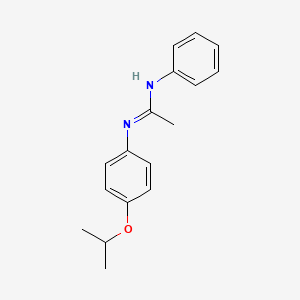
![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
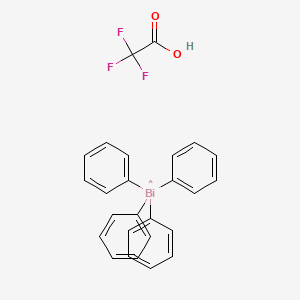
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
